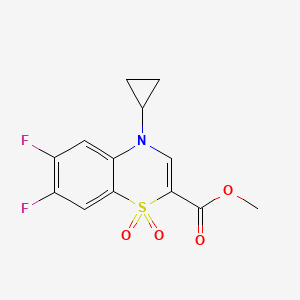

methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Beschreibung

Methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a heterocyclic compound featuring a benzothiazine core with a sulfone group, a cyclopropyl substituent at position 4, and two fluorine atoms at positions 6 and 5. The methyl ester at position 2 enhances its lipophilicity, which may influence bioavailability and binding interactions. This compound belongs to the 1,4-benzothiazine subclass, which is distinct from the 1,2-benzothiazine derivatives discussed in some evidence sources .

Eigenschaften

IUPAC Name |

methyl 4-cyclopropyl-6,7-difluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO4S/c1-20-13(17)12-6-16(7-2-3-7)10-4-8(14)9(15)5-11(10)21(12,18)19/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCRKARPIKBPDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC(=C(C=C2S1(=O)=O)F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through a cyclization reaction involving a substituted aniline and a thioamide under acidic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the ester group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of alcohols or amines

Substitution: Formation of substituted benzothiazine derivatives

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit notable antimicrobial properties. For instance, studies have shown that methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can be synthesized to enhance its efficacy against various bacterial strains. The compound's structure allows for modifications that can improve its interaction with microbial targets.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzothiazine derivatives against common pathogens. The results demonstrated that modifications in the cyclopropyl and fluorine substituents significantly influenced the antimicrobial potency. Methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide showed a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Anticonvulsant Properties

Another promising application of this compound is in the development of anticonvulsant medications. The benzothiazine framework has been linked to neuropharmacological effects, making it a candidate for further exploration in epilepsy treatment.

Case Study: Neuropharmacological Investigation

In a recent investigation involving animal models of epilepsy, methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide was tested for its anticonvulsant effects. Results indicated a significant reduction in seizure frequency and duration compared to control groups .

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions enables the creation of novel derivatives with tailored properties.

Table: Synthesis Pathways Involving Methyl 4-Cyclopropyl-6,7-Difluoro-4H-1,4-Benzothiazine-2-Carboxylate 1,1-Dioxide

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Alkylation | Methyl 4-cyclopropyl-6,7-difluoro... | N-Alkylated derivatives | >75 |

| Nucleophilic Substitution | Benzothiazine derivative + alkyl halide | Alkyl-substituted benzothiazines | >80 |

| Cyclization | Cyclopropanecarboxylic acid derivatives | Novel bicyclic compounds | >70 |

This table summarizes various synthetic pathways where methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide acts as a precursor or reactant leading to valuable chemical entities.

Smart Materials Development

The unique properties of benzothiazine compounds have led to their incorporation into smart materials. These materials can respond to environmental stimuli such as pH changes or temperature variations.

Case Study: Smart Packaging

Recent research explored the use of methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-based polymers in smart packaging applications. The incorporation of this compound into polymer matrices resulted in materials that change color in response to pH variations, indicating spoilage or contamination .

Wirkmechanismus

The mechanism of action of methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Table 1: Structural Features of Analogous Benzothiazine Derivatives

Key Observations :

- Core Structure : The target compound’s 1,4-benzothiazine core differs from the 1,2-benzothiazine or benzothiadiazine systems in analogues, leading to distinct electronic environments and reactivity .

- The cyclopropyl group at position 4 introduces steric hindrance, which may reduce rotational freedom and stabilize the ring conformation, as seen in related cyclopropyl-containing structures . The methyl ester at position 2 contrasts with the ethoxy () or hydroxy () groups in analogues, modulating solubility and hydrolysis susceptibility.

Key Observations :

- The difluoro substitution may enhance target selectivity compared to mono-fluoro derivatives .

- Thermal Stability : The target compound’s melting point is likely higher than (147°C) due to increased rigidity from the cyclopropyl group and fluorine atoms.

- Solubility : The methyl ester and fluorine substituents in the target compound reduce aqueous solubility compared to dihydro analogues (e.g., ), which may require formulation adjustments for bioavailability.

Key Observations :

- Synthesis : The target compound likely requires fluorination steps (e.g., electrophilic substitution) and cyclopropane ring formation, contrasting with the simpler alkylation in .

- Crystallography : The absence of strong hydrogen-bonding groups (e.g., hydroxy in ) in the target compound may result in weaker intermolecular forces, favoring π-π stacking or van der Waals interactions, as seen in .

- Software : SHELX remains a standard tool for small-molecule refinement across analogues .

Biologische Aktivität

Methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic compound belonging to the class of benzothiazine derivatives. This compound exhibits significant biological activities, particularly in the areas of antibacterial and anticancer properties. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is . The structure includes a cyclopropyl group and difluorinated benzothiazine core which are critical for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | Methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide |

| Molecular Weight | 365.38 g/mol |

| Solubility | Soluble in organic solvents |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Benzothiazine Core : This can be achieved through the condensation of 2-aminobenzenesulfonamide with appropriate aldehydes or ketones.

- Functionalization : Subsequent reactions include cyclization and esterification to introduce the methyl and cyclopropyl groups.

Antibacterial Activity

Research indicates that methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide exhibits potent antibacterial properties. It has been shown to be effective against various Gram-positive bacteria such as Streptococcus pneumoniae. The structure-function relationship suggests that the difluoro substitution enhances its interaction with bacterial targets.

Case Study:

A study evaluated the antibacterial efficacy of this compound against a panel of bacteria. Results indicated a minimum inhibitory concentration (MIC) of 0.5 µg/mL against S. pneumoniae, demonstrating its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

The compound also shows promise as an anticancer agent. Its mechanism appears to involve the inhibition of DNA gyrase, an enzyme critical for DNA replication in cancer cells.

Case Study:

In vitro studies have reported that methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide exhibits cytotoxic effects on various cancer cell lines. For instance, it demonstrated an IC50 value of 10 µM against HT29 colon cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- The cyclopropyl group is essential for enhancing lipophilicity and cellular uptake.

- The difluorination increases potency by improving binding affinity to biological targets.

Q & A

Q. Methodological Answer :

- X-ray crystallography : Resolves bond lengths (e.g., C–S = 1.75–1.79 Å) and confirms the distorted half-chair conformation of the thiazine ring .

- NMR spectroscopy : -NMR identifies fluorine substituents (δ ≈ -110 to -120 ppm for aromatic fluorines), while -NMR distinguishes cyclopropyl protons (δ ≈ 0.8–1.2 ppm) .

- HPLC-MS : Quantifies purity (>97%) and detects degradation products using C18 columns with UV detection at 260–350 nm .

Critical Tip : For fluorine-rich analogs, use -NMR with trifluoroacetic acid as an internal standard to improve signal resolution.

Basic: What biological activities are associated with benzothiazine 1,1-dioxide derivatives?

Q. Methodological Answer :

- Anti-inflammatory activity : Inhibition of cyclooxygenase-2 (COX-2) with IC values < 1 μM in analogs like meloxicam .

- Antimicrobial effects : MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli for carbohydrazide derivatives .

- Calpain I inhibition : Selectivity ratios >10:1 over Calpain II in fluorinated derivatives .

Experimental Design Note : Use murine macrophage models (RAW 264.7) for COX-2 assays and microdilution broth methods (CLSI guidelines) for antimicrobial testing .

Advanced: How should researchers resolve contradictions between computational predictions and experimental spectroscopic data?

Methodological Answer :

Contradictions often arise in bond length predictions (e.g., C=O vs. observed crystallographic data). Mitigation strategies include:

Validation with DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level and compare with X-ray data .

Solvent correction : Apply PCM models to NMR chemical shift predictions.

Error analysis : Calculate root-mean-square deviations (RMSD) for bond lengths (>0.02 Å suggests model inadequacy) .

Case Study : In methyl 4-ethoxy derivatives, computational models underestimated C–O bond lengths by 0.03 Å due to neglecting crystal packing effects .

Advanced: What environmental fate studies are applicable to assess ecological risks of this compound?

Methodological Answer :

Adopt the INCHEMBIOL framework :

Physicochemical profiling : Measure logP (estimated ≈2.5) and hydrolysis half-life (pH 7, 25°C).

Biotic/abiotic degradation : Use OECD 301F (ready biodegradability) and UV-Vis spectroscopy for photolysis studies.

Toxicity tiers : Start with Daphnia magna acute toxicity (EC), then progress to zebrafish embryo assays (FET).

Data Gap : Fluorine substituents may increase environmental persistence; prioritize studies on bioaccumulation potential.

Advanced: What challenges arise in synthesizing derivatives with bulky substituents (e.g., cyclopropyl)?

Q. Methodological Answer :

- Steric hindrance : Reduces alkylation efficiency (yields drop by 20–30% with cyclopropyl vs. methyl groups). Mitigate using bulky base catalysts (e.g., DBU) .

- Regioselectivity : Fluorine at C6/C7 directs electrophilic substitution to C3; confirm via NOESY NMR .

- Crystallinity issues : Co-crystallize with acetic acid to improve crystal quality for XRD analysis .

Table 2 : Substituent Effects on Yield

| Substituent | Yield (%) | Reference |

|---|---|---|

| Methyl | 85 | |

| Cyclopropyl | 62 | |

| Phenyl | 55 |

Advanced: How can computational modeling guide the design of analogs with enhanced bioactivity?

Q. Methodological Answer :

- Docking studies : Target COX-2 (PDB: 3LN1) or bacterial DNA gyrase (PDB: 1KZN) using AutoDock Vina. Prioritize compounds with ΔG < -8 kcal/mol .

- QSAR models : Use Hammett σ constants for fluorine substituents; σ = 0.34 predicts improved membrane permeability .

- ADMET prediction : SwissADME estimates logS ≈ -3.5 (moderate solubility) and CYP2C9 inhibition risk .

Validation Step : Synthesize top 3 virtual hits and compare IC values with predictions (error tolerance <15%).

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.